mass spectrometry fragmentation pattern of 4-(cyclohex-1-en-1-yl)-2-methylthiophene
mass spectrometry fragmentation pattern of 4-(cyclohex-1-en-1-yl)-2-methylthiophene
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-(cyclohex-1-en-1-yl)-2-methylthiophene
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a molecule combining aromatic and alicyclic moieties, its fragmentation is governed by the distinct yet interacting characteristics of the thiophene and cyclohexene rings. This document, intended for researchers, analytical chemists, and drug development professionals, elucidates the primary fragmentation pathways based on established principles of mass spectrometry and data from structurally related compounds. By detailing the causality behind cleavage events, this guide serves as a predictive framework for identifying this molecule and its analogues in complex matrices. A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for experimental validation is also provided, alongside a detailed summary of expected fragment ions and a visual representation of the fragmentation cascade.
Foundational Principles of Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to an analyte molecule upon bombardment with high-energy electrons (typically 70 eV).[1] This process reliably generates a molecular ion ([M]•+), which is the radical cation of the original molecule, and a cascade of fragment ions. The resulting mass spectrum is a reproducible "fingerprint" characterized by these fragments, which provides rich structural information.[1]
The fragmentation of the molecular ion is not random; it follows predictable chemical pathways driven by the formation of the most stable products (cations and neutral radicals). Key factors influencing fragmentation include:
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Bond Strengths: Weaker bonds are more likely to cleave.
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Cation Stability: Cleavages that produce resonance-stabilized or tertiary carbocations are highly favored. Allylic and benzylic cleavages are common examples.[2]
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Neutral Loss Stability: The elimination of small, stable neutral molecules (e.g., H₂O, CO, C₂H₄) is a common pathway.
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Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement or retro-Diels-Alder reaction, can precede or accompany fragmentation.
For 4-(cyclohex-1-en-1-yl)-2-methylthiophene, the fragmentation will be a composite of pathways characteristic of substituted aromatic heterocycles and cyclic alkenes.
Molecular Structure and Key Fragmentation Sites
The structure of 4-(cyclohex-1-en-1-yl)-2-methylthiophene (C₁₁H₁₄S) dictates its behavior under electron ionization. Its molecular weight is 178.3 g/mol , which means the molecular ion ([M]•+) will appear at an m/z of 178.
Key Structural Features:
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2-Methylthiophene Ring: An aromatic system that provides stability. The sulfur heteroatom and the methyl group are key sites for ionization and subsequent fragmentation. Aromatic systems typically produce a strong molecular ion peak.[3]
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Cyclohexene Ring: A non-aromatic, cyclic alkene. This moiety is prone to characteristic ring-opening and rearrangement reactions, most notably the retro-Diels-Alder reaction.[4]
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Connecting C-C Bond: The single bond linking the thiophene and cyclohexene rings is a potential cleavage site.
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Allylic and "Benzylic-like" Positions: The molecule contains allylic hydrogens on the cyclohexene ring and hydrogens on the methyl group attached to the thiophene ring, which are susceptible to radical abstraction.
Proposed Primary Fragmentation Pathways
Upon ionization, the molecular ion at m/z 178 will undergo several competing fragmentation reactions. The most probable pathways are detailed below.
Pathway A: Retro-Diels-Alder (RDA) Reaction
This is a classic and highly characteristic fragmentation pathway for cyclohexene and its derivatives.[2][4] The cyclohexene ring undergoes a concerted cycloreversion, leading to the expulsion of a stable, neutral ethene molecule (C₂H₄, 28 Da). This is a diagnostically significant fragmentation.
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Process: [M]•+ → [M - C₂H₄]•+ + C₂H₄
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Resulting Ion: A radical cation at m/z 150 . This fragment retains the thiophene ring and a butadiene substituent. Due to the concerted nature of this reaction, the resulting peak is expected to be prominent.
Pathway B: Benzylic-like Cleavage
The bond beta to the thiophene ring (within the cyclohexene ring) is analogous to a benzylic position and is prone to cleavage. This results in the loss of an ethyl radical (C₂H₅•, 29 Da), leading to a highly stable, resonance-delocalized cation.
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Process: [M]•+ → [M - C₂H₅]⁺ + C₂H₅•
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Resulting Ion: A cation at m/z 149 . The stability of this ion, where the charge is delocalized across the thiophene ring and the adjacent double bond, suggests this will be a significant peak.
Pathway C: Allylic Cleavage in the Cyclohexene Ring
Cleavage of a C-C bond allylic to the double bond within the cyclohexene ring can lead to the loss of a methyl radical (CH₃•, 15 Da). This is a common fragmentation for cyclic alkenes.[4]
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Process: [M]•+ → [M - CH₃]⁺ + CH₃•
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Resulting Ion: A cation at m/z 163 . This ion is stabilized by the allylic system.
Pathway D: Cleavage of the Inter-ring Bond
The single bond connecting the two ring systems can cleave, with the positive charge being retained by the more stable fragment.
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Charge retained on the Thiophene Fragment: This would lead to the formation of the 2-methyl-4-thienyl cation. However, a more likely scenario involves rearrangement and loss of the cyclohexenyl group to form a methyl-thiophene cation at m/z 97 .
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Charge retained on the Cyclohexene Fragment: This would result in a cyclohexenyl cation at m/z 81 .
Pathway E: Hydrogen Loss
Loss of a single hydrogen radical from the molecular ion can occur, typically from the methyl group, to form an [M-1]⁺ ion.
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Process: [M]•+ → [M - H]⁺ + H•
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Resulting Ion: A cation at m/z 177 . The stability of the resulting thienyl-methyl cation (analogous to a benzyl cation) makes this a probable, though perhaps not the most abundant, fragment.
Visualization of Fragmentation
The interconnectedness of these primary fragmentation pathways is illustrated below.
Caption: Predicted EI-MS fragmentation pathways of 4-(cyclohex-1-en-1-yl)-2-methylthiophene.
Summary of Predicted Major Fragment Ions
The following table summarizes the key ions expected in the EI mass spectrum. The relative intensity is a prediction based on the stability of the resulting ions and the favorability of the fragmentation mechanism.
| m/z | Proposed Fragment Structure/Formula | Description of Formation | Predicted Relative Intensity |
| 178 | [C₁₁H₁₄S]•+ | Molecular Ion | Medium to High |
| 163 | [C₁₀H₁₁S]+ | Loss of a methyl radical (•CH₃) via allylic cleavage | Medium |
| 150 | [C₉H₁₀S]•+ | Retro-Diels-Alder reaction with loss of ethene (C₂H₄) | High |
| 149 | [C₉H₉S]+ | Benzylic-like cleavage with loss of an ethyl radical (•C₂H₅) | High (Potential Base Peak) |
| 97 | [C₅H₅S]+ | Cleavage of the inter-ring bond, charge on thiophene moiety | Medium to Low |
| 81 | [C₆H₉]+ | Cleavage of the inter-ring bond, charge on cyclohexene moiety | Medium |
Experimental Protocol: GC-MS Analysis
To validate the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis using electron ionization is recommended.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of 4-(cyclohex-1-en-1-yl)-2-methylthiophene in 1 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
-
Gas Chromatography Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40 - 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis: Acquire the total ion chromatogram (TIC) and extract the mass spectrum from the peak corresponding to the target compound. Compare the experimental spectrum with the predicted fragmentation pattern.
Conclusion
The electron ionization mass spectrum of 4-(cyclohex-1-en-1-yl)-2-methylthiophene is predicted to be rich in structural information. The molecular ion at m/z 178 should be clearly visible. The fragmentation pattern will be dominated by pathways characteristic of the cyclohexene moiety, particularly a strong peak at m/z 150 from a retro-Diels-Alder reaction and a likely base peak at m/z 149 resulting from a stable benzylic-like cleavage. Additional significant fragments at m/z 163 and 81 will further confirm the presence of the cyclohexene ring. This in-depth guide provides a robust theoretical foundation for the interpretation of experimental data, aiding researchers in the unambiguous identification and structural elucidation of this compound and its analogues.
References
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- Interpretation of mass spectra.
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